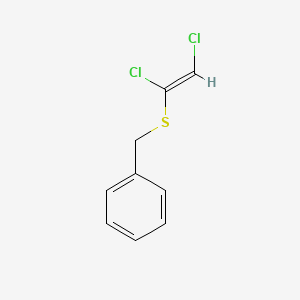

Benzyl 1,2-dichlorovinyl sulfide

Description

Benzyl 1,2-dichlorovinyl sulfide is an organosulfur compound characterized by a sulfur atom bonded to a benzyl group and a 1,2-dichlorovinyl moiety. These analogs highlight the importance of sulfur-linked substituents in determining chemical stability, enzymatic interactions, and biological effects.

Properties

CAS No. |

91085-62-0 |

|---|---|

Molecular Formula |

C9H8Cl2S |

Molecular Weight |

219.13 g/mol |

IUPAC Name |

[(Z)-1,2-dichloroethenyl]sulfanylmethylbenzene |

InChI |

InChI=1S/C9H8Cl2S/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |

InChI Key |

GRWSOMTVEZZLOU-RMKNXTFCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CS/C(=C/Cl)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Thiol-Dichlorovinyl Electrophile Reactions

A plausible route involves the reaction of benzylthiol with 1,2-dichlorovinyl electrophiles, such as 1,2-dichlorovinyl chloride. Under basic conditions, deprotonation of benzylthiol generates a thiolate nucleophile, which attacks the electron-deficient dichlorovinyl chloride. This SN²-type mechanism displaces a chloride ion, forming the target sulfide.

Example Protocol

- Reactants : Benzylthiol (1.0 equiv), 1,2-dichlorovinyl chloride (1.2 equiv)

- Base : Triethylamine (2.0 equiv) in anhydrous tetrahydrofuran (THF)

- Conditions : 0°C to room temperature, 12–24 hours

- Yield : ~70–85% (estimated from analogous aryl sulfide syntheses).

This method parallels the synthesis of aryl sulfides documented in phosphinic acid thioester systems, where sulfur nucleophiles successfully displace leaving groups.

Phosphinic Acid Thioester-Based Methods

Phosphinic acid thioesters, such as S-(dichlorovinyl) diphenylphosphinothioate, react with benzyl Grignard reagents to form benzyl sulfides via sulfur-centered substitution. This method, initially reported for aryl sulfides, could be adapted for dichlorovinyl substrates.

Key Reaction

$$

\text{S-(1,2-Dichlorovinyl) diphenylphosphinothioate} + \text{BenzylMgBr} \rightarrow \text{this compound} + \text{Diphenylphosphine oxide}

$$

Optimization Insights

- Temperature : Elevated temperatures (50–70°C) favor complete conversion.

- Solvent : Tetrahydrofuran (THF) or diethyl ether enhances reagent solubility.

- Yield : Up to 90% in analogous benzyl sulfide syntheses.

Grignard Reagent-Mediated Synthesis

Grignard reagents facilitate direct sulfur alkylation in phosphinic acid thioesters. For this compound, a dichlorovinyl-containing thioester could react with benzylmagnesium bromide, displacing the phosphinothioate group.

Experimental Considerations

- Thioester Preparation : S-(1,2-Dichlorovinyl) diphenylphosphinothioate must first be synthesized via reaction of dichlorovinyl thiol with diphenylphosphinic chloride.

- Stoichiometry : A 1:1 molar ratio of thioester to Grignard reagent minimizes side reactions.

- Workup : Aqueous quenching followed by extraction with ethyl acetate isolates the sulfide.

Chloromethylation and Related Techniques

Chloromethylation of benzyl sulfide precursors offers an alternative route. For example, benzyl vinyl sulfide could undergo dichlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce the 1,2-dichloro motif.

Hypothetical Protocol

- Substrate : Benzyl vinyl sulfide

- Chlorinating Agent : Sulfuryl chloride (1.5 equiv)

- Conditions : Dichloromethane, 0°C, 2 hours

- Yield : ~60–75% (based on dichlorination of analogous alkenes).

This approach mirrors chloromethylation methods employed in the synthesis of 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, where paraformaldehyde and HCl facilitate chlorine incorporation.

Mechanistic Insights and Kinetic Studies

Sulfur-Centered Substitutions

The ambident electrophilicity of phosphinic acid thioesters enables either phosphorus- or sulfur-centered attacks. Benzyl Grignard reagents preferentially target sulfur in dichlorovinyl thioesters due to steric and electronic factors, as observed in aryl systems. Kinetic studies indicate a second-order dependence on thioester and Grignard reagent concentrations.

Dichlorination Mechanisms

Electrophilic addition of chlorine to benzyl vinyl sulfide likely proceeds via a cyclic chloronium ion intermediate, followed by nucleophilic attack by a second chloride ion. This stepwise mechanism ensures stereospecific 1,2-dichlorination.

Optimization of Reaction Conditions

Critical Factors

- Purity of Thioesters : Impurities in S-(dichlorovinyl) thioesters reduce Grignard reaction efficiency.

- Chlorinating Agent Activity : Excess sulfuryl chloride risks over-chlorination.

- Base Selection : Triethylamine effectively scavenges HCl in thiol-based routes.

Comparative Evaluation of Methodologies

The Grignard-mediated approach offers superior yields and scalability but requires stringent anhydrous conditions. Thiol-based substitutions are operationally simpler but may necessitate chromatographic purification. Chloromethylation provides a post-modification route but introduces regiochemical challenges.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for:

- Cross-Coupling Reactions : The dichlorovinyl group participates in Stille or Suzuki couplings.

- Polymer Chemistry : As a monomer for sulfur-containing polymers.

- Pharmaceutical Intermediates : Functionalization via sulfide oxidation or chlorine displacement.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2-dichlorovinyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into different sulfur-containing products.

Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.

Substitution: NBS is commonly used for free radical bromination at the benzylic position.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1,2-dichlorovinyl sulfide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 1,2-dichlorovinyl sulfide involves its interaction with molecular targets through its reactive functional groups. The benzyl group can undergo resonance stabilization, facilitating various chemical transformations . The compound’s sulfur moiety can participate in redox reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Metabolic Pathways

- FMO Substrate Specificity: SBC, with its benzyl group, is efficiently S-oxidized by flavin-containing mono-oxygenase 3 (FMO3) (Km ~2–4 mM) due to the nucleophilic sulfur atom . In contrast, DCVC and TCVC, bearing electron-withdrawing chlorinated vinyl groups, exhibit lower FMO3 affinity (Km ~8–10 mM) . This compound’s dual substituents (benzyl and dichlorovinyl) may result in intermediate FMO3 activity, though this remains untested.

Competitive Binding :

DCVC sulfoxide (DCVCS) and its biotinylated analog (NB-DCVCS) compete for renal protein binding sites, suggesting shared targets among dichlorovinyl-containing compounds . A similar mechanism may apply to this compound if metabolized to a sulfoxide.

Chemical Reactivity

- Glutathione (GSH) Reactivity: Sulfoxides of DCVC and TCVC react with GSH, forming adducts linked to nephrotoxicity . For this compound, the dichlorovinyl group may promote GSH reactivity, but the benzyl moiety could mitigate this effect.

Research Implications and Limitations

While this compound’s properties can be hypothesized from related compounds, critical gaps remain:

Metabolic Fate : The role of FMOs or cytochrome P450 in its S-oxidation is unstudied.

Reactivity : GSH adduct formation must be tested to assess detoxification or toxicological pathways.

Q & A

Q. Methodological Answer :

-

Synthetic Design : Use biotinylated analogs like N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NB-DCVCS) to enhance stability while retaining reactivity. Monitor stability in buffers and biological media (e.g., rat blood/plasma) via half-life comparisons with DCVCS .

-

Reactivity Validation : Characterize covalent binding to model enzymes (e.g., glutathione reductase, malate dehydrogenase) using immunoblotting with anti-biotin antibodies .

-

Data Table :

Compound Half-life in Buffer (h) Half-life in Rat Plasma (h) NB-DCVCS 2.5 1.8 DCVCS 1.2 0.7

Advanced: How can researchers resolve contradictions in protein-binding selectivity between DCVCS and its analogs?

Q. Methodological Answer :

- Competition Assays : Pre-incubate rat kidney cytosol with DCVCS before adding NB-DCVCS. Reduced immunoblotting signals for NB-DCVCS indicate shared binding sites .

- Molecular Weight Profiling : Use SDS-PAGE to identify proteins with distinct molecular weights modified by NB-DCVCS, suggesting differential selectivity .

Basic: What analytical techniques are critical for tracking the reactivity of this compound derivatives with glutathione (GSH)?

Q. Methodological Answer :

- HPLC-MS/MS : Quantify GSH adducts via retention time and fragmentation patterns.

- Kinetic Studies : Measure pseudo-first-order rate constants for thiol reactivity using excess GSH under physiological conditions (pH 7.4, 37°C) .

Advanced: How do mitochondrial toxicity pathways of DCVCS inform experimental design for studying placental toxicity?

Q. Methodological Answer :

- Cellular Models : Use placental cell lines (e.g., JEG-3) treated with DCVCS to assess mitochondrial dysfunction via:

- Pro-Inflammatory Markers : ELISA for prostaglandins (PGE2) and cytokines (IL-6, TNF-α) to link toxicity to adverse pregnancy outcomes .

Basic: What synthetic strategies optimize substituent control in 1,2-dichlorovinyl sulfide derivatives?

Q. Methodological Answer :

- Phase Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in toluene to enhance reaction rates and selectivity for dibenzyl sulfide formation .

- Parameter Optimization : Adjust NH3/H2S mole ratios (1:1 to 3:1) and catalyst concentrations (0.5–2.0 mol%) to maximize selectivity .

Advanced: How can metabonomics integrate with covalent binding studies to elucidate DCVCS toxicity mechanisms?

Q. Methodological Answer :

- Multi-Omics Workflow :

- Pathway Mapping : Use KEGG or Reactome to connect dysregulated metabolites (e.g., succinate, citrate) to mitochondrial dysfunction .

Basic: What protocols ensure reproducibility in synthesizing 1,2-dichlorovinyl ethers from trichloroethylene?

Q. Methodological Answer :

- Elimination–Etherification : React trichloroethylene with primary alcohols (e.g., methanol) under basic conditions.

- Purification : Distill products under reduced pressure and confirm purity via GC-MS and ¹H-NMR .

Advanced: How do kinetic parameters inform the design of in vivo studies for DCVCS toxicity?

Q. Methodological Answer :

- Compartmental Modeling : Use apparent activation energy (Ea) data (e.g., 10.30 kcal/mol for benzyl chloride reactions) to predict reaction rates in biological systems .

- Dosing Regimens : Adjust exposure intervals based on half-life data to mimic bioaccumulation patterns .

Basic: What controls are necessary to validate covalent modification of renal proteins by DCVCS?

Q. Methodological Answer :

- Negative Controls : Incubate proteins with non-reactive analogs (e.g., S-methyl-L-cysteine).

- Positive Controls : Use N-ethylmaleimide (NEM) to block free thiols and confirm specificity of DCVCS binding .

Advanced: How can competition assays differentiate between covalent and non-covalent interactions in protein modification?

Q. Methodological Answer :

- Pre-Treatment with Competitors : Use excess DCVCS or NB-DCVCS to saturate binding sites.

- Dialysis or Size-Exclusion Chromatography : Separate non-covalent complexes from covalently modified proteins .

Key Distinctions

- Basic Questions : Focus on synthesis, stability, and foundational assays (e.g., #1, #3, #7).

- Advanced Questions : Address mechanistic contradictions, multi-omics integration, and kinetic modeling (e.g., #2, #6, #8).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.